molecular formula C12H15BN2O2 B15052330 [3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid

[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid

Katalognummer: B15052330
Molekulargewicht: 230.07 g/mol
InChI-Schlüssel: VEVFKUOPKOVUHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a piperidinyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety compared to batch processes .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both the cyano and piperidinyl groups in [3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid makes it unique compared to other boronic acids. These functional groups enhance its reactivity and specificity, making it a valuable compound in various scientific and industrial applications .

Eigenschaften

Molekularformel

C12H15BN2O2

Molekulargewicht

230.07 g/mol

IUPAC-Name

(3-cyano-4-piperidin-1-ylphenyl)boronic acid

InChI

InChI=1S/C12H15BN2O2/c14-9-10-8-11(13(16)17)4-5-12(10)15-6-2-1-3-7-15/h4-5,8,16-17H,1-3,6-7H2

InChI-Schlüssel

VEVFKUOPKOVUHF-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C(C=C1)N2CCCCC2)C#N)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.